Lorlatinib acetate
CAS No.: 1924207-18-0
Cat. No.: VC0539185
Molecular Formula: C23H23FN6O4
Molecular Weight: 466.4734
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1924207-18-0 |
|---|---|
| Molecular Formula | C23H23FN6O4 |
| Molecular Weight | 466.4734 |
| IUPAC Name | acetic acid;(16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile |
| Standard InChI | InChI=1S/C21H19FN6O2.C2H4O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12;1-2(3)4/h4-7,9,11H,10H2,1-3H3,(H2,24,25);1H3,(H,3,4)/t11-;/m1./s1 |
| Standard InChI Key | BLNAIBLTPYGILH-RFVHGSKJSA-N |
| SMILES | CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C.CC(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Lorlatinib acetate possesses distinct chemical characteristics that contribute to its pharmacological profile:
| Property | Value |
|---|---|
| Chemical Formula | C23H23FN6O4 |
| Molecular Weight | 466.47 g/mol |
| CAS Number | 1924207-18-0 |
| Synonyms | PF-06463922 acetate; PF 06463922 acetate; PF06463922 acetate |
| IUPAC Name | Acetic acid;(16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile |
| Parent Compound | Lorlatinib (CID 71731823) |
The compound features an asymmetric center with R configuration at the chiral center . Lorlatinib acetate represents the acetate salt form of the parent compound lorlatinib, which has a molecular formula of C21H19FN6O2 and a molecular weight of 406.41 Daltons . The acetate form may offer specific advantages in terms of stability, solubility, or bioavailability compared to other salt forms.
Pharmacological Activity
Lorlatinib acetate demonstrates remarkable cellular activity against ALK and a wide range of ALK clinical mutations, with IC50 values spanning from 0.2 nM to 77 nM. This potent inhibitory profile underscores its effectiveness against ALK-positive malignancies, even those with resistance mutations to first and second-generation ALK inhibitors .
The compound exhibits significant inhibitory action against oncogenic ROS1 fusions, with particularly noteworthy activity against crizotinib-refractory mutations including ROS1(G2032R) and the ROS1(G2026M) gatekeeper mutation. When compared with earlier agents including crizotinib, ceritinib, and alectinib, lorlatinib acetate demonstrates substantially enhanced inhibitory activity against ROS1 kinase .
In vivo studies have revealed pronounced antitumor effects in multiple tumor models expressing various forms of ROS1, including FIG-ROS1, CD74-ROS1, and the CD74-ROS1(G2032R) mutation. Additionally, the compound has shown efficacy in a genetically engineered mouse model of FIG-ROS1 glioblastoma, further evidencing its significant blood-brain barrier penetration capabilities .
Pharmacokinetics
The pharmacokinetic (PK) profile of lorlatinib has been extensively characterized through population pharmacokinetic modeling using pooled data from patients with ALK/ROS1-positive NSCLC and healthy participants .
The PK of lorlatinib demonstrates a two-compartment model with sequential zero-order and first-order absorption and a time-varying induction of clearance. Key parameters include:
| Parameter | Value |
|---|---|
| Single Dose Clearance | 9.04 L/h |
| Steady-State Clearance | Approximately 14.5 L/h (after ~7.25 days) |
| Central Compartment Volume of Distribution | 121 L |
| First-Order Absorption Rate Constant | 3.1 h^−1 |
A significant feature of lorlatinib's pharmacokinetics is its metabolic auto-induction, which reaches saturation in approximately 5 half-lives. This auto-induction results in the clearance approaching a maximum of 14.5 L/h at steady-state after approximately 7.25 days of treatment .
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